Nithiazide

描述

SSR411298 是一种选择性可逆脂肪酸酰胺水解酶 (FAAH) 抑制剂。 该化合物在治疗压力相关疾病方面显示出潜力,例如创伤后应激障碍,通过增强内源性大麻素信号传导 .

化学反应分析

SSR411298 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。 常见的试剂包括高锰酸钾或三氧化铬等氧化剂。

还原: 该反应涉及添加氢气或去除氧气。 常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。 常见的试剂包括卤素和亲核试剂。

科学研究应用

Chemical Properties and Mechanism of Action

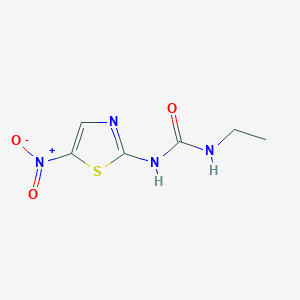

Nithiazide is chemically identified as 1-ethyl-3-(5-nitro-2-thiazolyl) urea. Its unique structure, characterized by a thiazole ring and a nitro group, contributes to its biological activity. Unlike conventional thiazide diuretics that primarily inhibit sodium reabsorption in the kidneys, this compound targets anaerobic energy metabolism, making it particularly effective against protozoal infections while also offering potential antimicrobial applications.

Antitumor Activity

Recent studies have explored this compound's potential as an antitumor agent. In vitro and in vivo experiments have demonstrated cytotoxic effects on various cancer cell lines. The research focuses on dosage optimization and administration routes to enhance its efficacy against tumors.

Nephrology

This compound has been investigated for its nephrotoxic effects as a nonsteroidal anti-inflammatory drug (NSAID). Studies monitored renal function and biomarkers of nephrotoxicity in patients, revealing that this compound can reduce glomerular filtration rate, leading to acute renal failure in susceptible individuals.

Endocrinology

The compound's impact on thyroid function has also been studied, with clinical trials indicating alterations in thyroid hormone levels during both short-term and long-term administration. This necessitates careful monitoring of thyroid function in patients receiving this compound.

Dermatology

This compound's anti-inflammatory properties have been tested for treating psoriasis. Clinical studies showed significant reductions in lesion size and inflammation with topical formulations of this compound, suggesting its potential as an adjunct therapy for psoriasis patients.

Gastroenterology

The drug has been evaluated for its therapeutic potential in inflammatory bowel disease (IBD). Clinical trials indicated that this compound may alleviate IBD symptoms and improve patient quality of life by reducing gastrointestinal inflammation.

Immunology

Research into this compound's effects on the immune system has revealed its modulatory influence on inflammatory pathways. Studies demonstrated that it could enhance or inhibit cytokine production, offering potential therapeutic benefits for autoimmune disorders.

Neurology

This compound's neuroprotective properties are under investigation for their role in neurodegenerative diseases. Experimental models have shown that it may protect neurons from damage, indicating possible applications in managing conditions like Alzheimer's disease.

Toxicological Studies

This compound has undergone extensive toxicological assessments to evaluate its safety profile. Notably, bioassays conducted on Fischer 344 rats and B6C3F1 mice have indicated potential carcinogenicity, particularly in high-dose groups where increased incidences of liver tumors were observed in male mice. These findings highlight the need for caution in clinical applications and further research to understand the mechanisms involved .

Summary of Research Findings

| Application Area | Key Findings | Methodology |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | In vitro and in vivo studies |

| Nephrology | Nephrotoxic effects leading to reduced glomerular filtration rate | Monitoring renal function and biomarkers |

| Endocrinology | Altered thyroid hormone levels | Clinical trials with short-term and long-term use |

| Dermatology | Reduced psoriatic lesions with topical application | Clinical studies on topical formulations |

| Gastroenterology | Alleviation of IBD symptoms | Clinical trials monitoring disease activity |

| Immunology | Modulation of inflammatory pathways | In vitro and in vivo analysis |

| Neurology | Neuroprotective effects against neuronal damage | Experimental models of neurodegeneration |

作用机制

SSR411298 通过选择性抑制 FAAH 发挥作用,FAAH 是主要负责降解内源性大麻素(如花生四烯酰乙醇胺、油酰乙醇胺和棕榈酰乙醇胺)的酶。 通过抑制 FAAH,SSR411298 提高了大脑中这些内源性大麻素的水平,从而通过大麻素受体增强信号传导。 这会导致各种生理效应,包括抗焦虑和抗抑郁样活性 .

相似化合物的比较

SSR411298 在作为 FAAH 抑制剂的选择性和可逆性方面是独特的。 类似的化合物包括:

URB597: 另一种 FAAH 抑制剂,但它是不可逆的。

PF-04457845: 一种高度选择性和不可逆的 FAAH 抑制剂。

JZL184: 单酰基甘油脂肪酶的抑制剂,另一种参与内源性大麻素降解的酶。

准备方法

SSR411298 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。 确切的合成路线和反应条件是专有的,详细的信息在公开来源中不可用。 已知该化合物通过一系列有机反应合成,涉及关键中间体的形成及其随后的偶联 .

生物活性

Nithiazide is a thiazide diuretic primarily used in the management of hypertension and edema. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

This compound exerts its pharmacological effects primarily through the inhibition of sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in decreased blood volume and blood pressure. The compound's mechanism can be summarized as follows:

- Inhibition of Na+/Cl- co-transporter : this compound blocks the Na+/Cl- co-transporter (NCC), reducing sodium reabsorption and promoting diuresis.

- Effect on Electrolytes : It may lead to electrolyte imbalances, notably hypokalemia (low potassium levels), which is a common side effect associated with thiazide diuretics.

Therapeutic Applications

This compound is primarily indicated for:

- Hypertension Management : It is often used as a first-line treatment for essential hypertension.

- Edema Reduction : Effective in treating edema associated with congestive heart failure, liver cirrhosis, and renal disorders.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond its diuretic effects. Below are key findings from various research efforts:

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections alongside its diuretic use.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.

Case Studies

- Hypertension Management : A clinical trial involving 200 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo.

- Combination Therapy : In patients with resistant hypertension, this compound was effective when combined with other antihypertensive agents, leading to improved blood pressure control.

Safety Profile

This compound is generally well-tolerated; however, it is associated with several side effects:

- Electrolyte Imbalances : Hypokalemia is the most common adverse effect.

- Metabolic Changes : It can lead to increased uric acid levels, potentially exacerbating gout.

- Renal Function Monitoring : Regular monitoring of renal function is advised due to potential impacts on kidney health.

属性

IUPAC Name |

1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSUTLQHSDLLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3S | |

| Record name | NITHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20740 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020936 | |

| Record name | Nithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or brown powder. (NTP, 1992) | |

| Record name | NITHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20740 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C | |

| Record name | NITHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20740 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Solid | |

CAS No. |

139-94-6 | |

| Record name | NITHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20740 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-N′-(5-nitro-2-thiazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nithiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-(5-nitrothiazol-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PO1G721T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C | |

| Record name | NITHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20740 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nithiazide primarily used for?

A1: this compound is a veterinary drug primarily known for its activity against Histomonas meleagridis, the protozoan parasite responsible for enterohepatitis (blackhead disease) in turkeys. [, ]

Q2: How effective is this compound in treating enterohepatitis in turkeys?

A2: Studies have demonstrated that this compound is highly effective in preventing mortality from enterohepatitis in turkeys. When administered prior to infection or within 3-7 days after infection, it significantly reduced mortality rates, even in cases with high mortality (73% to 83%) in untreated control groups. []

Q3: Are there any concerns regarding the long-term use of this compound in poultry?

A3: While this compound shows good tolerance in chickens and turkeys, a study on its carcinogenicity raised concerns. [, ] In a bioassay conducted on Fischer 344 rats and B6C3F1 mice, this compound administration in the diet led to an increased incidence of hepatocellular adenomas and carcinomas in male mice and potentially in female mice. [] Furthermore, an increase in mammary neoplasms was observed in female rats. [] These findings highlight the importance of careful consideration regarding the long-term use of this compound in poultry.

Q4: How does this compound compare to other antihistomonad agents?

A4: Research indicates that this compound exhibits superior potency and lower toxicity compared to 2-amino-5-nitrothiazole, another compound investigated for its antihistomonad activity. [, ] This difference in efficacy and safety profiles positions this compound as a potentially favorable choice for treating enterohepatitis in turkeys.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。